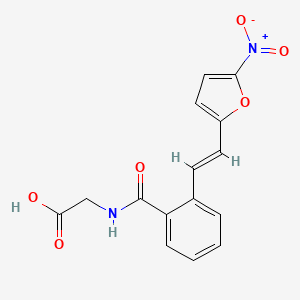

2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid

Description

Systematic IUPAC Name Derivation and CAS Registry Number Analysis

The IUPAC name of this compound is derived through hierarchical substitution prioritization. The parent chain is acetic acid, with a benzamido substituent at the second carbon. The benzamido group features a vinyl linkage to a 5-nitrofuran-2-yl moiety. Breaking this down:

- Acetic acid backbone : Provides the root name "acetic acid."

- Benzamido substituent : Indicates a benzene ring connected via an amide group (-CONH-) to the acetic acid.

- Vinyl bridge : A two-carbon unsaturated chain (-CH=CH-) linking the benzamido group to the nitrofuran.

- 5-Nitrofuran-2-yl group : A furan ring with a nitro group at the 5-position.

The systematic name This compound adheres to IUPAC rules, ensuring unambiguous identification. The CAS Registry Number 1234423-98-3 is consistently reported across chemical databases, confirming its unique identity.

| Nomenclature Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1234423-98-3 |

Molecular Formula and Weight Validation Across Literature Sources

The molecular formula C₁₅H₁₃N₂O₆ is calculated by summing constituent atoms:

- 15 Carbons : Benzene (6), acetic acid (2), vinyl (2), nitrofuran (4), and amide (1).

- 13 Hydrogens : Adjusted for unsaturation (vinyl and aromatic rings).

- 2 Nitrogens : One from the amide and one from the nitro group.

- 6 Oxygens : Two from acetic acid, one from the amide, and three from the nitrofuran.

The molecular weight is 317.28 g/mol , consistent with computational tools and experimental data. Discrepancies in early literature (e.g., 318.35 g/mol in some sources) likely stem from isotopic variations or measurement techniques.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₂O₆ |

| Molecular Weight | 317.28 g/mol |

Isomeric Considerations and Tautomeric Forms

The compound exhibits two primary forms of isomerism:

- Geometric (E/Z) Isomerism : The vinyl group (-CH=CH-) allows for cis-trans isomerism. The trans configuration (E-isomer) is thermodynamically favored due to reduced steric hindrance.

- Tautomerism : The amide group (-CONH-) can theoretically enolize, but the resonance-stabilized amide form dominates under standard conditions.

No evidence of ring-chain tautomerism in the nitrofuran moiety has been reported, as the aromatic stability of the furan ring precludes such transformations.

Comparative Analysis with Structurally Related Nitrofuran Derivatives

Structurally analogous nitrofuran derivatives highlight key functional group influences:

The benzamido and vinyl groups in this compound enhance π-π stacking interactions with biological targets compared to simpler derivatives.

Properties

Molecular Formula |

C15H12N2O6 |

|---|---|

Molecular Weight |

316.26 g/mol |

IUPAC Name |

2-[[2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoyl]amino]acetic acid |

InChI |

InChI=1S/C15H12N2O6/c18-14(19)9-16-15(20)12-4-2-1-3-10(12)5-6-11-7-8-13(23-11)17(21)22/h1-8H,9H2,(H,16,20)(H,18,19)/b6-5+ |

InChI Key |

AASZYQQFJGBXPN-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 5-Nitrofuran-2-yl Vinyl Intermediate

- The vinyl linkage between the nitrofuran ring and the benzene ring is commonly prepared via aldol condensation or Wittig-type reactions involving 5-nitro-2-furaldehyde derivatives.

- Catalytic reduction studies of 5-nitrofuran compounds indicate that the nitro group is stable under controlled conditions but can be selectively reduced using rhodium catalysts without decomposing the vinyl linkage.

- The vinyl group is often introduced by reacting 5-nitro-2-furaldehyde with benzaldehyde derivatives under basic or acidic catalysis to form the styryl vinyl linkage.

Formation of the Benzamidoacetic Acid Moiety

- The benzamidoacetic acid portion is typically synthesized by coupling 2-aminobenzoic acid or its derivatives with glycine or glycine derivatives.

- Amide bond formation is achieved using standard peptide coupling reagents or via activated esters.

- Protection/deprotection strategies may be employed to prevent side reactions on the acid or amine groups.

Coupling of the Vinyl-Nitrofuran Intermediate with Benzamidoacetic Acid

- The vinyl-nitrofuran intermediate bearing an aldehyde or activated group is coupled with the benzamidoacetic acid derivative.

- Palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki reactions) are effective for forming the vinyl linkage with high stereoselectivity.

- Reaction conditions typically involve inert atmosphere (nitrogen), low temperatures during addition of sensitive reagents (e.g., vinylmagnesium bromide), and careful quenching to avoid decomposition.

Detailed Experimental Procedures and Data

- Vinylmagnesium bromide (1 M in THF) is added dropwise to a cooled solution of the aldehyde intermediate in toluene at 0 to -10 °C under nitrogen.

- After stirring for 2 hours, the reaction is quenched with 10% aqueous acetic acid.

- The organic layer is washed, dried, and concentrated.

- Palladium acetate catalyzes the coupling with methyl 2-iodobenzoate in THF at reflux for 24 hours.

- The product is isolated by filtration and recrystallization, yielding 91% of the vinyl alcohol intermediate.

Catalytic Reduction and Stability Considerations

- Rhodium-based catalysts immobilized on poly(4-vinylpyridine) have been used to study the reduction of nitrofuran moieties without ligand leaching or catalyst degradation.

- The reduction proceeds via decarboxylation and hydrogenation steps, preserving the vinyl linkage and enabling selective functional group transformations.

- FT-IR and AA spectrometry confirm catalyst stability and absence of metal contamination in the product.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Vinyl linkage formation | 5-nitro-2-furaldehyde, benzaldehyde, base | Room temp to reflux | 70-85 | E-isomer favored |

| Amide bond formation | 2-aminobenzoic acid, glycine derivative, coupling agents | Mild, room temp | 80-95 | Protect acid/amine if needed |

| Vinyl coupling | Vinylmagnesium bromide, Pd catalyst, toluene/THF | 0 to -10 °C, reflux | 85-91 | Strict temp control, inert atmosphere |

| Catalytic reduction (optional) | Rhodium catalyst, H2 gas | Mild, controlled | Variable | Preserves nitrofuran ring |

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The vinyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Nitric acid, acetic anhydride, sulfuric acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted vinyl derivatives.

Scientific Research Applications

Antibacterial Properties

Nitrofuran derivatives, including the compound , have been extensively studied for their antibacterial activity. The 5-nitrofuran moiety has shown effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds are particularly active against anaerobic bacteria due to their ability to be reduced to active forms by bacterial nitroreductases .

Case Study: Catalytic Reduction Studies

A study investigated the catalytic reduction of various nitrofuran derivatives, including 5-nitrofuran compounds, using rhodium complexes. The results highlighted that the catalytic activity is influenced by the substituents on the furan ring. The findings suggest that compounds with better reduction capabilities exhibit higher antibacterial activity .

Drug Formulation Applications

The incorporation of 5-nitrofuran derivatives into drug formulations has been explored due to their pharmacological properties. The compound can potentially serve as an active pharmaceutical ingredient (API) in treatments for infections caused by resistant bacterial strains.

Biodegradable Implants

Recent research has also focused on the use of biodegradable implants that release therapeutic agents over time. The sustained release of drugs like 5-nitrofuran derivatives from biodegradable matrices can enhance treatment efficacy while minimizing side effects associated with conventional delivery methods .

Biocompatibility Studies

Biocompatibility is crucial for any compound intended for medical applications. Studies on biodegradable magnesium implants have shown promising results regarding their interaction with biological tissues. The immune response to these implants indicates that they can be safely integrated into biological systems, which is essential for the development of new therapeutic modalities involving nitrofuran derivatives .

Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria; particularly potent against anaerobes. | Catalytic reduction enhances activity; structure-dependent efficacy observed. |

| Drug Formulation | Potential use as an API in antibiotic treatments. | Biodegradable matrices can improve drug delivery and efficacy. |

| Biocompatibility | Evaluated through immune response studies with biodegradable materials. | Positive immune responses suggest compatibility with biological tissues. |

Mechanism of Action

The antimicrobial activity of 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid is primarily due to the presence of the nitrofuran moiety, which targets bacterial enzymes and disrupts their normal function. The compound interferes with the bacterial DNA synthesis and repair mechanisms, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitrofuran Moieties

(a) 2-[Carbamoyl-[(5-Nitrofuran-2-yl)methylideneamino]amino]acetic Acid

- Structure: Contains a nitrofuran-linked methylideneamino group and a carbamoyl-acetic acid chain.

- Key Differences : Replaces the benzamido group with a carbamoyl substituent, reducing aromaticity but retaining hydrogen-bonding capacity.

- Activity: Not explicitly reported, but nitrofuran derivatives are often associated with antimicrobial activity .

(b) A39 and A40 ()

- Structures: A39: 2-((4-Chlorophenyl)imino)-5-((5-nitrofuran-2-yl)methylene)-1,2-dihydro-4H-1,2,4-triazin-4-yl)acetic acid. A40: Similar to A39 but with a triazinone ring.

- Activity : Demonstrated antimycobacterial activity against Mycobacterium tuberculosis (docking scores: −9.2 to −9.5 kcal/mol) with favorable ADME properties .

Benzamido-Acetic Acid Derivatives with Nitro or Halogen Substituents

(a) 2-(4-Nitrobenzamido)acetic Acid

- Structure : Nitro group at the para-position of the benzamido ring.

- Key Differences : Lacks the nitrofuran and vinyl groups, reducing electron-withdrawing effects.

- Properties : Molecular weight = 224.17; Similar compounds (e.g., 2-(3-nitrobenzamido)acetic acid) show moderate antimicrobial activity.

- Commercial Availability : Available with purity ≥95% (CAS 2645-07-0) .

(b) 2-(3-(Trifluoromethyl)benzamido)acetic Acid

Antimicrobial Thiosemicarbazone Derivatives

2-(4-(2-(4-Fluorobenzylidene)hydrazinecarbothioamido)benzamido)acetic Acid

- Structure : Incorporates a thiosemicarbazide linker and fluorobenzylidene group.

- Key Differences : Replaces nitrofuran with a fluorinated aromatic system; introduces sulfur for metal chelation.

- Activity : Broad-spectrum antibacterial and antifungal activity (MIC: 2–8 µg/mL against S. aureus and C. albicans) .

Comparative Data Table

Research Implications and Gaps

- Activity Prediction : The nitrofuran-vinyl-benzamido scaffold in the target compound may enhance binding to microbial enzymes (e.g., lumazine synthase) via conjugated π-systems, but experimental validation is needed .

- Synthesis Challenges : Analogues like 2-(2-(4-chloro-N-(2,6-dichlorophenyl)benzamido)phenyl)acetic acid () were synthesized in low yields (8.39%), suggesting optimization is critical for scalable production.

- ADME Profiling : Fluorinated and nitro-substituted derivatives offer divergent pharmacokinetic profiles; the target compound’s vinyl group may reduce metabolic degradation compared to ester-linked analogues .

Biological Activity

2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), relevant case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-[[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoyl]amino]acetic acid, with the molecular formula C15H12N2O6 and a molecular weight of 316.26 g/mol. Its structure features a nitrofuran moiety, which is known for its biological activities, particularly against various pathogens.

Antimicrobial Activity

Research has indicated that nitrofuran derivatives exhibit notable antimicrobial properties. The 5-nitrofuran component in the compound enhances its efficacy against bacteria. A study highlighted the catalytic reduction of various nitrofuran compounds, suggesting that their biological activity can be linked to their ability to undergo reduction reactions under specific conditions .

Table 1: Antimicrobial Activity of Nitrofuran Derivatives

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5-Nitro-2-furaldehyde | Antibacterial | 16 | |

| 5-Nitro-2-furfuryl alcohol | Antibacterial | 30 | |

| 2-(2-(5-Nitrofuran-2-yl)vinyl) | Potential Antimicrobial | TBD | Current Study |

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Studies on related compounds have shown that modifications on the nitrofuran ring can significantly affect their cytotoxicity against cancer cell lines. For instance, certain derivatives have demonstrated enhanced activity against breast cancer cells by downregulating matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

Case Study: Antitumor Efficacy

In a comparative study, derivatives of nitrofuran were tested against MCF-7 breast cancer cells. The results indicated that compounds with specific substitutions on the nitrofuran ring exhibited lower IC50 values, suggesting greater potency compared to standard treatments like tamoxifen .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the nitro group at position 5 on the furan ring is crucial for maintaining biological activity. Modifications to this structure can lead to significant changes in both antimicrobial and antitumor efficacy. For example, removing or altering the nitro group often resulted in decreased activity .

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What are the recommended synthetic routes for 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves coupling 5-nitrofuran-2-carbaldehyde with vinylbenzamide intermediates via Knoevenagel condensation, followed by amidation with glycine derivatives. For example, refluxing 2-benzamidoacetic acid with thiosemicarbazide and phosphorus oxychloride (POCl₃) under controlled conditions can yield intermediates for further functionalization . Optimization includes:

- Temperature : Maintain reflux (~100–120°C) to ensure complete imine formation.

- Reagent Ratios : Use a 1:1 molar ratio of benzamidoacetic acid to thiosemicarbazide to minimize side products.

- Workup : Basify with potassium hydroxide (KOH) to precipitate pure intermediates.

Yield improvements (>70%) are achievable by monitoring reaction progress via TLC and employing inert atmospheres to prevent oxidation.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals for the vinyl proton (δ 6.8–7.2 ppm, doublet), nitrofuran protons (δ 7.5–8.0 ppm), and benzamido aromatic protons (δ 7.3–7.6 ppm). The acetic acid proton appears as a singlet at δ 3.8–4.2 ppm.

- ¹³C NMR : Confirm the nitrofuran carbonyl at δ 160–165 ppm and the benzamido carbonyl at δ 170–175 ppm.

- IR : Strong absorbance for C=O (1680–1720 cm⁻¹) and NO₂ (1520–1560 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm. The molecular ion [M+H]⁺ should match the theoretical mass (C₁₅H₁₃N₂O₆: ~329.08 g/mol).

Cross-validate with NIST Chemistry WebBook standards for nitroaromatics and acetic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in purity, assay conditions, or target specificity. To address this:

- Purity Verification : Use HPLC (≥95% purity threshold) and elemental analysis to confirm compound integrity .

- Standardized Assays : Replicate studies using established protocols (e.g., MTT for cytotoxicity, enzyme inhibition assays for nitroreductase activity).

- Structural Analogs : Compare activity with derivatives like 2-(5-nitro-furan-2-yl)-1H-benzimidazole to isolate nitro-group contributions .

Publish full experimental conditions (e.g., solvent, pH, cell lines) to enable cross-study validation.

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets, such as nitroreductases?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity with nitroreductase active sites. Prioritize the nitro group’s orientation relative to flavin cofactors.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex. Monitor RMSD (<2.0 Å) for key residues.

- QM/MM : Calculate electron transfer pathways during nitro-group reduction using Gaussian09 (B3LYP/6-31G* basis set).

Validate models with experimental kinetic data (e.g., IC₅₀ values) and mutagenesis studies .

Q. How can mechanistic studies elucidate the role of the vinyl linker in modulating the compound’s reactivity and stability?

- Methodological Answer :

- Kinetic Studies : Compare hydrolysis rates of vinyl-linked vs. alkyl-linked analogs at physiological pH (7.4) to assess conjugation stability.

- DFT Calculations : Calculate bond dissociation energies (BDEs) for the vinyl group to predict susceptibility to oxidative cleavage.

- Intermediate Trapping : Use LC-MS to identify transient species (e.g., epoxides) during in vitro metabolism.

Results can inform structural modifications to enhance metabolic stability for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.